1,4-Bis(3-nitrobenzoyl)piperazine
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Overview
Description
1,4-Bis(3-nitrobenzoyl)piperazine: is an organic compound with the molecular formula C18H16N4O6 and a molecular weight of 384.351 g/mol This compound features a piperazine ring substituted with two 3-nitrobenzoyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Bis(3-nitrobenzoyl)piperazine can be synthesized through the acylation of piperazine with 3-nitrobenzoyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(3-nitrobenzoyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 1,4-Bis(3-aminobenzoyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Bis(3-nitrobenzoyl)piperazine has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It may be used in the development of specialty chemicals and advanced materials due to its unique structural features.
Mechanism of Action
The mechanism of action of 1,4-Bis(3-nitrobenzoyl)piperazine and its derivatives involves interactions with specific molecular targets. For example, the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
- 1,4-Bis(4-nitrobenzoyl)piperazine
- 1,4-Bis(2-methyl-5-nitrobenzoyl)piperazine
- 1,4-Bis(2-methoxy-5-nitrobenzoyl)piperazine
Comparison: 1,4-Bis(3-nitrobenzoyl)piperazine is unique due to the position of the nitro groups on the benzoyl rings. This positioning can influence the compound’s reactivity and biological activity compared to its analogs with nitro groups in different positions. For instance, the electronic and steric effects of the nitro groups can affect the compound’s ability to undergo specific chemical reactions and interact with biological targets .
Properties
CAS No. |
17368-58-0 |
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Molecular Formula |
C18H16N4O6 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
[4-(3-nitrobenzoyl)piperazin-1-yl]-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C18H16N4O6/c23-17(13-3-1-5-15(11-13)21(25)26)19-7-9-20(10-8-19)18(24)14-4-2-6-16(12-14)22(27)28/h1-6,11-12H,7-10H2 |
InChI Key |
FUFOFZFVQXUUAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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